molecular formula C11H20Cl2N2S B2934494 [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride CAS No. 2108168-67-6

[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride

Cat. No.: B2934494
CAS No.: 2108168-67-6
M. Wt: 283.26
InChI Key: HKYSVLUZBYRQGS-UHFFFAOYSA-N
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Description

[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C11H18N2S·2HCl It is a derivative of piperidine, featuring a thiophene ring attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride typically involves the following steps:

  • Formation of Piperidin-4-ylmethanamine: : Piperidin-4-ylmethanamine can be synthesized through the reductive amination of piperidine-4-carboxaldehyde with ammonia.

  • Thiophen-3-ylmethyl Group Introduction: : The thiophen-3-ylmethyl group is introduced via a nucleophilic substitution reaction, where piperidin-4-ylmethanamine reacts with 3-(chloromethyl)thiophene in the presence of a suitable base.

  • Formation of Dihydrochloride Salt: : The resulting amine is then converted to its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the thiophene ring to sulfoxides or sulfones.

  • Reduction: : Reduction reactions can reduce the thiophene ring or the piperidine ring.

  • Substitution: : Nucleophilic substitution reactions can replace the methyl group on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, with bases like triethylamine (Et3N) facilitating the reaction.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced thiophene derivatives or piperidine derivatives.

  • Substitution: : Substituted thiophene derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a ligand in biological assays to study receptor-ligand interactions.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for neurological and cardiovascular conditions.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the piperidine ring. Similar compounds include:

  • Piperidine derivatives: : Piperidine itself and its various substituted derivatives.

  • Thiophene derivatives: : Other thiophene-containing compounds with different substituents.

  • Amine derivatives: : Other amine compounds with different functional groups.

These compounds may have similar applications but differ in their chemical properties and biological activities.

Properties

IUPAC Name

[1-(thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S.2ClH/c12-7-10-1-4-13(5-2-10)8-11-3-6-14-9-11;;/h3,6,9-10H,1-2,4-5,7-8,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYSVLUZBYRQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CSC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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